4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole
Overview
Description
4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole is a useful research compound. Its molecular formula is C7H9BrN2O and its molecular weight is 217.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Highly Fluorescent Pyrazoles
A rapid and efficient synthesis method for 1,3,4,5-tetrasubstituted pyrazoles has been developed, involving Sonogashira coupling, addition-cyclocondensation, bromination, and Suzuki coupling. These synthesized compounds exhibit intense blue fluorescence and high quantum yields, indicating their potential application in fluorescent materials and optical devices (Willy & Müller, 2011).
Construction of Iridium Tetrazolate Complexes
The study on iridium(III) complexes with tetrazolate ligands, including 5-bromo derivatives, shows a wide range of redox and emission properties. These findings suggest the utility of such complexes in the development of light-emitting devices, highlighting the role of bromo-containing species in constructing polymetallic architectures (Stagni et al., 2008).
Palladium(II) Complexes as Catalysts
Palladium(II) complexes involving pyrazolated thio/selenoethers have been synthesized, demonstrating efficiency in catalyzing Suzuki-Miyaura coupling reactions and serving as precursors for PdSe and Pd4Se nanoparticles. This underscores the relevance of such compounds in catalysis and nanoparticle synthesis (Sharma et al., 2013).
Organic Semiconductors for OLED Devices
The transformation of 1,3,6,8-tetrabromopyrene into tetrasubstituted carbazole and phenothiazine derivatives, utilizing bromo substituents, has facilitated the development of pyrene-based organic semiconductors. These materials have been successfully employed as the active light-emitting layer in OLEDs, showcasing potential for advancements in display technologies (Salunke et al., 2016).
Tautomerism and Structural Analysis
Research on the tautomerism of 4-bromo substituted 1H-pyrazoles provides insights into the structural preferences and chemical shifts of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in designing more efficient molecular structures (Trofimenko et al., 2007).
Synthesis of Complex Arylated Pyrazoles
Innovative synthetic methods for arylated pyrazoles have been developed, involving catalytic intermolecular C-H arylation, providing a pathway to complex pyrazole derivatives. These advancements facilitate the synthesis of compounds with potential applications in medicinal chemistry and drug development (Goikhman et al., 2009).
Properties
IUPAC Name |
4-bromo-1-(oxolan-3-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCXLVIAUPCYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731308 | |
Record name | 4-Bromo-1-(oxolan-3-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040377-07-8 | |
Record name | 4-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040377-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(oxolan-3-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60731308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-(oxolan-3-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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